molecular formula C27H16BrCl2NO2 B11698892 (3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11698892
M. Wt: 537.2 g/mol
InChI Key: LQAQUJNREXHSMC-NBVRZTHBSA-N
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Description

(3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by the presence of a ring structure containing at least one atom other than carbon. The presence of bromine, chlorine, and furan moieties in its structure contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrol-2-one Core: The initial step involves the formation of the pyrrol-2-one core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl ring is brominated using bromine or a brominating agent.

    Attachment of the Furan Moiety: The furan moiety is attached through a condensation reaction with a furan derivative, such as 2,5-dichlorofuran, under controlled conditions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the bromophenyl and dichlorophenyl groups, potentially converting them to their corresponding phenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.

Major Products:

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Introduction of various functional groups, leading to a diverse range of substituted products.

Scientific Research Applications

(3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

  • (3E)-1-(2-chlorophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
  • (3E)-1-(2-fluorophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Uniqueness: The presence of the bromine atom in (3E)-1-(2-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one distinguishes it from its analogs, potentially enhancing its reactivity and biological activity

Properties

Molecular Formula

C27H16BrCl2NO2

Molecular Weight

537.2 g/mol

IUPAC Name

(3E)-1-(2-bromophenyl)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H16BrCl2NO2/c28-22-8-4-5-9-24(22)31-25(17-6-2-1-3-7-17)15-18(27(31)32)14-20-11-13-26(33-20)21-16-19(29)10-12-23(21)30/h1-16H/b18-14+

InChI Key

LQAQUJNREXHSMC-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)N2C5=CC=CC=C5Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)N2C5=CC=CC=C5Br

Origin of Product

United States

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